The synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol can be achieved through several methods, primarily involving the reaction of 4-nitrophenylacetaldehyde with ammonia or amines in the presence of reducing agents. One notable synthetic route involves:
The specific parameters such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product.
The molecular structure of (S)-2-amino-1-(4-nitrophenyl)ethanol is characterized by:
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2
, indicating its connectivity .The compound's three-dimensional conformation allows for interactions that are crucial for its biological activity.
(S)-2-amino-1-(4-nitrophenyl)ethanol participates in various chemical reactions:
These reactions highlight the versatility of (S)-2-amino-1-(4-nitrophenyl)ethanol as a building block in synthetic organic chemistry.
The mechanism of action of (S)-2-amino-1-(4-nitrophenyl)ethanol is primarily explored in biological contexts where it exhibits potential antimicrobial and antifungal properties. The proposed mechanisms include:
Further studies are required to elucidate the precise pathways involved in its biological activity .
The physical and chemical properties of (S)-2-amino-1-(4-nitrophenyl)ethanol include:
These properties are essential for understanding its behavior in various applications, including pharmaceuticals and industrial processes.
(S)-2-amino-1-(4-nitrophenyl)ethanol has diverse applications across several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2